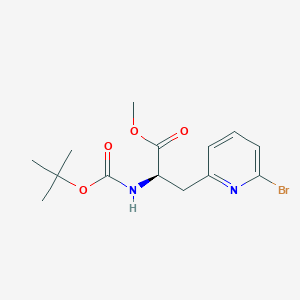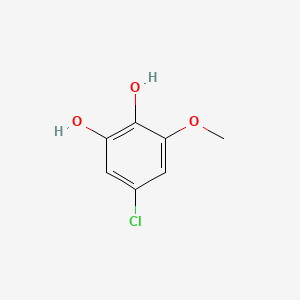
5-Chloro-3-methoxycatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol . It is a derivative of benzene, featuring both chloro and methoxy substituents on a diol benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxybenzene-1,2-diol typically involves the chlorination and methoxylation of a benzene diol precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene diol undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst . The methoxylation can be achieved through the reaction of the chlorinated benzene diol with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
the principles of electrophilic aromatic substitution and nucleophilic substitution reactions are generally applicable for its synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-methoxybenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-3-methoxy-1,2-benzoquinone.
Reduction: Formation of 3-methoxybenzene-1,2-diol.
Substitution: Formation of 5-substituted-3-methoxybenzene-1,2-diol derivatives.
Aplicaciones Científicas De Investigación
5-chloro-3-methoxybenzene-1,2-diol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of chloro and methoxy substituents on biological activity.
Medicine: Investigating potential pharmacological properties and therapeutic uses.
Industry: Limited use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methoxybenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The chloro and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles and nucleophiles . This reactivity is crucial for its role in various chemical transformations and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the chloro and diol groups.
Catechol (benzene-1,2-diol): Similar diol structure but lacks the chloro and methoxy groups.
Chlorobenzene: Contains a chloro group but lacks the methoxy and diol groups.
Uniqueness
5-chloro-3-methoxybenzene-1,2-diol is unique due to the presence of both chloro and methoxy substituents on a diol benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C7H7ClO3 |
|---|---|
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
5-chloro-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3 |
Clave InChI |
BZBCKNGIVAGPGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


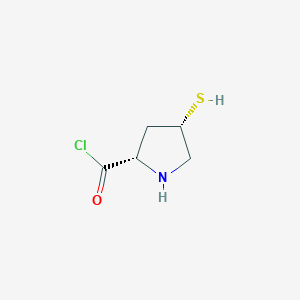
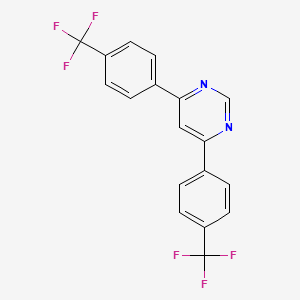
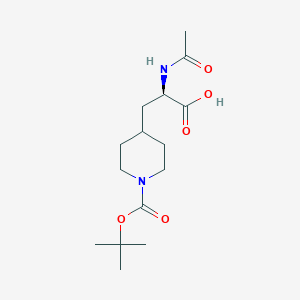
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
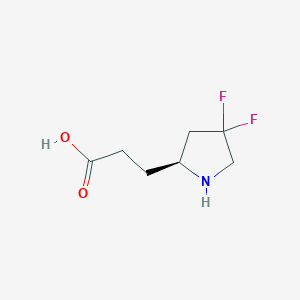
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
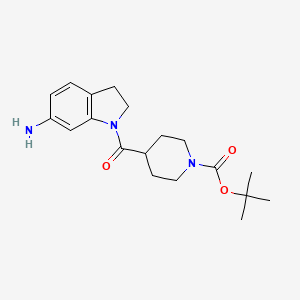
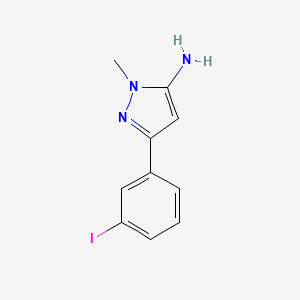
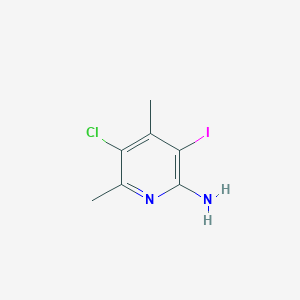

![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
![(2R)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13089111.png)
